A Technical Guide to the Proposed Synthesis of 1-Ethenylperoxyicosa-3,5-diyne
A Technical Guide to the Proposed Synthesis of 1-Ethenylperoxyicosa-3,5-diyne
DISCLAIMER: This document describes a hypothetical synthesis pathway for the novel compound 1-Ethenylperoxyicosa-3,5-diyne. The target molecule contains both a peroxide and a conjugated diyne functionality, suggesting it may be highly energetic and unstable. The procedures outlined are based on established chemical principles but have not been experimentally validated for this specific target. Extreme caution, including the use of blast shields, remote handling, and small-scale reactions, is mandatory. All operations should be conducted by trained personnel in a controlled laboratory environment.
Introduction and Retrosynthetic Analysis
1-Ethenylperoxyicosa-3,5-diyne is a novel C20 lipid-like molecule featuring two highly reactive functional groups: a conjugated 1,3-diyne system and a vinyl peroxide moiety. The combination of the rigid, electron-rich diyne cassette with the oxidative potential of the peroxide group makes this a challenging but potentially interesting target for materials science or as a specialized chemical probe. Its synthesis requires a carefully planned strategy to control the reactivity of these functionalities and avoid hazardous decomposition.
A retrosynthetic analysis suggests a convergent approach is most prudent. The molecule can be disconnected at the C2-C3 bond and the peroxide bond. This strategy isolates the construction of the sensitive diyne backbone from the installation of the even more delicate peroxide group.
Our proposed retrosynthesis breaks the target molecule down into three key precursors:
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A C18 1-bromo-1,3-diyne (Precursor A) : This fragment will form the bulk of the carbon chain.
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Vinyl hydroperoxide (Precursor B) : A highly reactive and unstable precursor for the peroxide group. Due to its instability, it would likely be generated in situ.
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A suitable C2 unit (Precursor C) : To be coupled with the C18 chain.
The primary C-C bond-forming reaction to create the diyne backbone will be the Cadiot-Chodkiewicz coupling , a reliable method for synthesizing unsymmetrical diynes from a terminal alkyne and a 1-haloalkyne.[1][2][3]
Caption: Retrosynthetic analysis for 1-Ethenylperoxyicosa-3,5-diyne.
Proposed Synthetic Pathway
The forward synthesis is envisioned as a multi-step process, focusing on building the stable carbon backbone first before introducing the labile peroxide functionality at a late stage to maximize the chances of success.
Synthesis of the Icosadiyne Backbone
The core of the molecule is the 20-carbon chain with conjugated triple bonds. This will be constructed using the highly efficient Cadiot-Chodkiewicz coupling reaction, which joins a terminal alkyne with a 1-bromoalkyne using a copper(I) catalyst.[3][4]
Step 1: Synthesis of 1-Bromopropyne (Precursor for C3 unit)
1-Bromopropyne is a volatile and hazardous reagent. A safer approach is its in situ generation from 1,2-dibromopropane followed by immediate use in the coupling reaction.[1][2]
Step 2: Synthesis of Heptadeca-1-yne (Precursor for C17 unit)
This long-chain terminal alkyne can be prepared from commercially available 1-bromohexadecane via an acetylide alkylation reaction.[5]
Step 3: Cadiot-Chodkiewicz Coupling
The in situ generated 1-bromopropyne will be coupled with heptadeca-1-yne using a copper(I) salt (e.g., CuI) and a suitable amine base (e.g., butylamine) to yield the desired icosa-2,4-diyne . This reaction is known to produce high yields for unsymmetrical diynes and is a cornerstone of polyyne synthesis.[1][3]
Caption: Workflow for the synthesis of the icosa-2,4-diyne backbone.
Functionalization and Peroxidation
With the stable diyne backbone in hand, the next phase is to introduce the vinyl peroxide group. This is the most challenging and hazardous part of the synthesis. Direct synthesis of vinyl peroxides is not common, and they are often formed as transient intermediates.[6][7] A plausible route involves the formation of a vinyl hydroperoxide intermediate.
Step 4: Hydroboration-Oxidation to form the Terminal Alcohol
The terminal alkyne of icosa-2,4-diyne will be selectively hydrated to the corresponding aldehyde using a hydroboration-oxidation sequence. This is a standard transformation in alkyne chemistry.
Step 5: Conversion to a Vinyl Halide
The aldehyde will be converted to a terminal vinyl halide, for example, a vinyl iodide, using a Wittig-type reaction with (iodomethyl)triphenylphosphonium iodide.
Step 6: Formation of the Vinyl Hydroperoxide and Conversion to Ethenylperoxy Group
This is a speculative but mechanistically plausible step. The vinyl iodide can be reacted with a source of hydroperoxide radical. A potential method is the reaction with hydrogen peroxide in the presence of a silver(I) salt, which can facilitate halide abstraction and subsequent trapping by H2O2.[8] This would form a vinyl hydroperoxide, which could then be reacted with a vinylating agent under carefully controlled basic conditions.
Extreme Caution Advised: This step involves the formation and handling of organic peroxides, which are potentially explosive.[9]
Table 1: Proposed Reaction Conditions and Expected Outcomes
| Step | Reaction Name | Key Reagents | Solvent | Temperature (°C) | Expected Yield (Range) | Key Analytical Data (Expected) |
| 3 | Cadiot-Chodkiewicz Coupling | Heptadeca-1-yne, 1,2-Dibromopropane, CuI, n-BuNH2 | THF/H2O | 25 | 60-80% | ¹H NMR: δ ~1.9 (m, 2H), 1.2-1.5 (m, 28H), 0.88 (t, 3H). ¹³C NMR: Peaks in the diyne region (δ ~65-80). |
| 4 | Hydroboration-Oxidation | 9-BBN, then H2O2, NaOH | THF | 0 to 25 | 70-90% | IR: Aldehyde C=O stretch (~1725 cm⁻¹). ¹H NMR: Aldehyde proton (δ ~9.7). |
| 5 | Wittig Olefination | (Iodomethyl)triphenylphosphonium iodide, KHMDS | THF | -78 to 25 | 50-70% | ¹H NMR: Vinyl protons (δ ~6.0-6.5). |
| 6 | Peroxidation | Vinyl Iodide, AgOCOCF3, H2O2 (conc.) | Diethyl Ether | -20 to 0 | Highly Variable, <30% | ¹H NMR: Characteristic shifts for ethenyl protons and peroxide-adjacent protons. Raman: O-O stretch (~880 cm⁻¹). |
Experimental Protocols (Hypothetical)
Protocol 3.1: Synthesis of Icosa-2,4-diyne
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To a solution of heptadeca-1-yne (1.0 eq) in a mixture of THF and 30% aqueous n-butylamine, add copper(I) iodide (0.05 eq).
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Cool the mixture to 0 °C under a nitrogen atmosphere.
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Slowly add a solution of 1,2-dibromopropane (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO4.
-
Purify the crude product by column chromatography on silica gel to afford icosa-2,4-diyne.
Protocol 3.2: Synthesis of 1-Ethenylperoxyicosa-3,5-diyne
WARNING: This procedure is hypothetical and involves highly hazardous materials. To be performed on a very small scale (<100 mg) behind a blast shield.
-
Dissolve 1-iodoicosa-1-ene-3,5-diyne (1.0 eq) in anhydrous diethyl ether and cool to -20 °C.
-
In a separate flask, carefully prepare a solution of concentrated hydrogen peroxide (3.0 eq) and silver(I) trifluoroacetate (1.1 eq) in diethyl ether at 0 °C.
-
Slowly add the silver/peroxide solution to the vinyl iodide solution via cannula, maintaining the temperature at -20 °C.
-
Stir the reaction in the dark for 4 hours.
-
Carefully quench the reaction by adding a cold, saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to 0 °C, then extract with cold diethyl ether.
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The organic layer, containing the putative product, should be handled as a shock-sensitive solution. Characterization should be performed on dilute solutions, and the solvent should not be removed.
Safety and Handling Considerations
The target molecule, 1-Ethenylperoxyicosa-3,5-diyne, and several intermediates pose significant safety risks.
-
Peroxides: Organic peroxides are often shock-sensitive, heat-sensitive, and can decompose explosively.[9] All reactions involving peroxides must be conducted on a small scale with appropriate safety measures.
-
Diynes: Conjugated diynes are high-energy compounds. While generally more stable than peroxides, they can decompose under certain conditions.
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Reagents: Many reagents used, such as 1-bromopropyne and strong bases, are toxic, volatile, and/or corrosive.
It is imperative to consult safety data sheets for all chemicals and to conduct a thorough hazard analysis before attempting any part of this synthesis.
References
- Chodkiewicz, W. & Cadiot, P. (1955). COUPLING OF ACETYLENIC COMPOUNDS. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 241, 1055-1057.
- Valverde, M. G., et al. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6931–6935.
- Ma, S. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research, 52(6), 1651-1663.
- Sindhu, K. S., et al. (2014). Recent developments and applications of Cadiot-Chodkiewicz reaction. Organic & Biomolecular Chemistry, 12(35), 6776-6790.
- Negishi, E., et al. (2000). A Strictly “Pair”-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot−Chodkiewicz Reaction. Organic Letters, 2(23), 3679–3681.
- Alfa Chemistry. (2024). Cadiot-Chodkiewicz Coupling. Alfa Chemistry.
- Ashenhurst, J. (2022). Acetylene As A Building Block For Longer Alkynes. Master Organic Chemistry.
- ResearchGate. (n.d.). Synthesis, characterization, degradation and applications of vinyl polyperoxides. Request PDF.
- Olofsson, B. & Somfai, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(11), 5847-5884.
- Stacoat. (n.d.). Synthesis of 3D-PEPS according to 2 related pathways.
- ResearchGate. (n.d.). Vinyl Epoxides in Organic Synthesis. Request PDF.
- PubMed. (2011). Biodegradation and in vitro biocompatibility of polyperoxides: alternating co-polymers of vinyl monomers and molecular oxygen. PubMed.
- Khan, M. S., et al. (1994). Synthesis and optical spectroscopy of linear long-chain di-terminal alkynes and their Pt–σ-acetylide polymeric complexes.
- SciSpace. (n.d.).
- MDPI. (2025).
- ResearchGate. (2026). Masked alkynes for synthesis of threaded carbon chains.
- PubMed. (2019). Long-term stabilization of hydrogen peroxide by poly(vinyl alcohol) on paper-based analytical devices. PubMed.
- PubMed. (2015).
- Loughborough University Research Repository. (n.d.). Peroxide crosslinking of rigid poly(vinyl chloride). Loughborough University Research Repository.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). ehs.berkeley.edu.
- Science of Synthesis. (n.d.). Product Class 1: Alkyl and Cycloalkyl Hydroperoxides. Thieme.
- SciSpace. (2019). Long-term stabilization of hydrogen peroxide by poly(vinyl alcohol) on paper-based analytical devices. SciSpace.
- Royal Society of Chemistry. (2015). Direct observation of vinyl hydroperoxide. RSC Publishing.
- ACS Publications. (2021). Fates of Organic Hydroperoxides in Atmospheric Condensed Phases.
- Beilstein Journals. (2024). Advances in radical peroxidation with hydroperoxides. Beilstein Journals.
- PubMed Central. (n.d.).
- FULIR. (n.d.). Synthesis of 14 membered enediyne-embedded macrocycles. FULIR.
- ResearchGate. (n.d.).
- Biomed J Sci & Tech Res. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Biomed J Sci & Tech Res.
- Beilstein Journals. (2014). One-pot three-component synthesis and photophysical characteristics of novel triene merocyanines. Beilstein Journals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Direct observation of vinyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct observation of vinyl hydroperoxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ehs.wisc.edu [ehs.wisc.edu]
